![molecular formula C22H25FO4 B4062691 3a'-(4-fluorophenyl)dihydrodispiro[cyclohexane-1,3'-furo[3,2-b]furan-6',1''-cyclohexane]-2',5'-dione](/img/structure/B4062691.png)
3a'-(4-fluorophenyl)dihydrodispiro[cyclohexane-1,3'-furo[3,2-b]furan-6',1''-cyclohexane]-2',5'-dione
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Overview
Description
3a'-(4-fluorophenyl)dihydrodispiro[cyclohexane-1,3'-furo[3,2-b]furan-6',1''-cyclohexane]-2',5'-dione is a useful research compound. Its molecular formula is C22H25FO4 and its molecular weight is 372.4 g/mol. The purity is usually 95%.
The exact mass of the compound 3a'-(4-fluorophenyl)dihydrodispiro[cyclohexane-1,3'-furo[3,2-b]furan-6',1''-cyclohexane]-2',5'-dione is 372.17368744 g/mol and the complexity rating of the compound is 626. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3a'-(4-fluorophenyl)dihydrodispiro[cyclohexane-1,3'-furo[3,2-b]furan-6',1''-cyclohexane]-2',5'-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3a'-(4-fluorophenyl)dihydrodispiro[cyclohexane-1,3'-furo[3,2-b]furan-6',1''-cyclohexane]-2',5'-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural Analysis and Theoretical Investigations
Research on structurally similar compounds, such as tetraketones, has been conducted to understand their chemical properties and reactions. For instance, Silva et al. (2018) performed a structural analysis of two tetraketones and theoretical investigations of the reactions involved in their preparation. This study utilized IR, NMR, and X-ray spectroscopy techniques to explore the compounds' structures, focusing on their conformational properties and electronic delocalization paths. Such research helps in comprehending the fundamental chemical behaviors and potential applications of complex organic molecules in material science, pharmaceuticals, and synthetic chemistry (Silva et al., 2018).
Advanced Synthesis Techniques
The synthesis of complex organic structures often involves intricate chemical reactions. Yin et al. (2008) described a new approach to the synthesis of 3-methylthio-substituted furans, pyrroles, thiophenes, and related derivatives. This work highlights the versatility of cross-coupling reactions and domino processes in creating diverse organic compounds with potential applications in drug discovery and organic electronics. The methodologies developed can be relevant for synthesizing compounds with similar complexity to the one , showcasing the synthetic advances in creating highly functionalized organic molecules (Yin et al., 2008).
Photoinduced Direct Oxidative Annulation
Zhang et al. (2017) explored an oxidant and transition-metal-free photoinduced direct oxidative annulation process. This process enabled the synthesis of highly functionalized polyheterocyclic compounds, demonstrating the potential of photochemical reactions in creating complex organic structures without the need for heavy metal catalysts or strong oxidants. Such innovative synthetic methods could be applicable to the synthesis of compounds like "3a'-(4-fluorophenyl)dihydrodispiro[cyclohexane-1,3'-furo[3,2-b]furan-6',1''-cyclohexane]-2',5'-dione," facilitating the exploration of their applications in materials science and pharmacology (Zhang et al., 2017).
properties
InChI |
InChI=1S/C22H25FO4/c23-16-9-7-15(8-10-16)22-17(20(18(24)27-22)11-3-1-4-12-20)26-19(25)21(22)13-5-2-6-14-21/h7-10,17H,1-6,11-14H2 |
Source
|
---|---|---|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSRIDJCUTCTPJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C3C(C4(CCCCC4)C(=O)O3)(OC2=O)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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